2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from simpler precursors. One common approach involves the condensation of 3-amino-1,2,4-triazoles with methyl 3-(2-cycloamino-4-methylpyrimidin-5-yl)-3-oxopropionates and a series of C1 synthons such as aromatic aldehydes, triethyl orthoformate, or dimethylformamide dimethyl acetal (DMFDMA) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and yield maximization, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites . The exact pathways and molecular targets depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(aminomethyl)-2-methylpyrimidine: Shares a similar pyrimidine core structure.
2-aminopyrimidine derivatives: Known for their biological activities, including antitrypanosomal and antiplasmodial effects.
Uniqueness
2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its complex structure, which combines multiple heterocyclic rings, and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H20N6O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N6O/c1-13-5-6-20-19(21-13)24-11-14-9-23(10-15(14)12-24)17-8-18(26)25-7-3-2-4-16(25)22-17/h2-8,14-15H,9-12H2,1H3 |
InChI Key |
HPIKKRVMGGVNDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)C4=CC(=O)N5C=CC=CC5=N4 |
Origin of Product |
United States |
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